Anthracene-2,6-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61357-67-3 |
|---|---|
Molecular Formula |
C14H8O2 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
anthracene-2,6-dione |
InChI |
InChI=1S/C14H8O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H |
InChI Key |
SWYXZZAQKFGYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=C2C1=CC3=CC(=O)C=CC3=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Anthracene 2,6 Dione and Its Functionalized Derivatives
Classical Synthetic Approaches and Their Limitations
Traditional methods in organic synthesis provide the foundational routes to the anthracene (B1667546) framework. researchgate.net While powerful, these approaches often grapple with limitations such as harsh reaction conditions, low yields, and a lack of regioselectivity, particularly when targeting less common substitution patterns like the 2,6-disubstitution. beilstein-journals.orgbeilstein-journals.org
Diels-Alder Cycloadditions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of six-membered rings and can be employed to construct the anthracene core. iitk.ac.insigmaaldrich.com For the specific synthesis of a 2,6-substituted anthracene, the strategy involves building the ring system from appropriately substituted dienes and dienophiles. One conceptual approach involves a twofold Bergman cyclization to produce 2,3,6,7-tetrabromoanthracene, highlighting the complexity of accessing the outer ring positions. nih.gov
A more direct, though still challenging, route would be the synthesis of a key precursor like 2,6-dibromoanthracene. The existence of Diels-Alder adducts of 2,6-dibromoanthracene, used in the assembly of precursor polymers, confirms its accessibility as a synthetic intermediate. rsc.org This di-halogenated anthracene is an excellent starting point for further functionalization. For instance, it can undergo nucleophilic substitution or metal-catalyzed cross-coupling reactions to introduce hydroxyl groups or their precursors, which can then be oxidized to the target dione (B5365651).
Friedel-Crafts Acylations and Cyclizations
Friedel-Crafts reactions are classic methods for forming carbon-carbon bonds on aromatic rings and are widely used in the industrial synthesis of the common isomer, anthracene-9,10-dione. wikipedia.org This is typically achieved by the intramolecular cyclization of an o-benzoylbenzoic acid intermediate, formed from the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride. beilstein-journals.org
Synthesizing the 2,6-dione isomer via this method would require a different topology of starting materials, for which direct examples are scarce. A plausible strategy would involve a double Friedel-Crafts acylation between two equivalents of an acyl halide and a central aromatic ring, followed by a double cyclization. However, controlling regioselectivity in such reactions is a significant challenge.
A more viable approach is to use Friedel-Crafts chemistry to build a 2,6-disubstituted anthraquinone (B42736) (the 9,10-dione), which can then be chemically modified. For example, 2,6-dihydroxyanthraquinone (B191064) is a commercially available compound that serves as a crucial precursor. ossila.com This intermediate can be reduced to form 2,6-dihydroxyanthracene. imperial.ac.ukresearchgate.net This reduction step is a key transformation that moves the oxygen functionality away from the more common 9,10-positions, making the outer rings available for oxidation. The table below summarizes a reported procedure for this critical reduction.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,6-Dihydroxy-9,10-anthraquinone | NaBH4, 1 M Na2CO3 (aq), Argon, RT, overnight | 2,6-Dihydroxyanthracene | 86% | imperial.ac.uk |
The main limitations of Friedel-Crafts reactions include the use of harsh Lewis or Brønsted acids (e.g., AlCl₃, polyphosphoric acid) and the potential for undesired side reactions and poor regioselectivity, especially with complex substrates. beilstein-journals.orgacs.org
Oxidative Photocyclization
Oxidative photocyclization, famously known as the Mallory reaction, provides a method for synthesizing phenanthrenes and other polycyclic aromatic hydrocarbons from stilbene-type precursors. beilstein-journals.org The reaction proceeds via the light-induced cyclization of a cis-stilbene (B147466) isomer to a dihydrophenanthrene intermediate, which is then oxidized to the aromatic product. researchgate.net
To generate a 2,6-substituted anthracene, one would need to design and synthesize a 1,4-bis(styryl)benzene derivative where the styrene (B11656) units contain appropriate substituents. Upon double photocyclization, these substituents would be positioned at the desired locations on the newly formed anthracene core. The photochemical [4+4] cycloaddition of 2,6-disubstituted anthracenes is a known process, demonstrating that the 2,6-positions are photochemically active. rsc.orgspringernature.com While direct synthesis of anthracene-2,6-dione via this method is not prominently documented, the synthesis of a precursor like 2,6-dihydroxyanthracene through this route is conceivable, followed by oxidation.
Limitations of this method include the necessity for often complex, multi-step synthesis of the diarylethene precursors and potential difficulties in controlling the regiochemistry of the cyclization.
A crucial subsequent step towards a dione is the oxidation of the corresponding dihydroxyanthracene. Research has shown that 2,6-dihydroxyanthracene can be oxidized to form a tetrathrone, suggesting that the 2,6-dione is a plausible, albeit potentially transient, intermediate under different oxidative conditions.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,6-Dihydroxyanthracene | Benzeneseleninic acid anhydride, dry THF, Argon, 50 °C, 3 h | 1,2,5,6-Anthracenetetrone | Not specified | imperial.ac.uktandfonline.com |
Transition Metal-Catalyzed Synthetic Strategies
Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve high selectivity and efficiency under milder conditions than classical methods. frontiersin.org These strategies have become indispensable for the construction of complex aromatic systems, including functionalized anthracene derivatives.
Palladium-Catalyzed Reactions
Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds, providing powerful tools for elaborating the anthracene skeleton. frontiersin.org Cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions are instrumental. frontiersin.org Starting with a precursor like 2,6-dibromoanthracene, these methods allow for the precise introduction of a wide array of functional groups at the 2- and 6-positions, which is a key strategy for creating precursors to this compound. chemicalbook.comwhiterose.ac.ukrsc.org
C-H Activation Methodologies
Among the most advanced palladium-catalyzed methods are those involving direct C-H bond activation. nih.gov These reactions bypass the need for pre-functionalized starting materials (like organohalides or organometallics), offering a more atom-economical and efficient route to complex molecules. unirioja.es
One notable strategy involves a palladium(II)-catalyzed tandem transformation that utilizes a directing group, such as a carboxylic acid, to guide C-H activation and subsequent cyclization to form the anthracene ring system. beilstein-journals.org For example, the reaction of diphenyl carboxylic acids with acrylates proceeds through a sequence of C-H alkenylation, a second C-H activation, intramolecular C-C bond formation, and finally, decarboxylative aromatization to yield substituted anthracenes. beilstein-journals.org While this specific example does not produce a 2,6-dione, it exemplifies the power of C-H activation to construct the anthracene core. By selecting starting materials with appropriate substitution patterns, this methodology could be adapted to generate precursors for this compound.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Steps | Product Type |
|---|---|---|---|---|
| Diphenyl carboxylic acids | Acrylates | Pd(OAc)₂, Ag₂CO₃, TFA | Carboxyl-directed C-H alkenylation, Secondary C-H activation, Intramolecular cyclization, Decarboxylative aromatization | Substituted Anthracenes |
The limitations of C-H activation strategies can include the need for a directing group, sensitivity to steric and electronic effects, and challenges in achieving the desired regioselectivity without such directing influences. beilstein-journals.orgunirioja.es
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of functionalized anthracene derivatives. frontiersin.orgnih.gov
The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a versatile method for introducing aryl or heteroaryl substituents onto the anthracene framework. frontiersin.orgnih.gov For instance, 2,6-diaryl-9,10-anthraquinones have been synthesized by converting 2,6-dihydroxy-9,10-anthraquinone into its bistriflate, which is then reacted with various arylboronic acids. sciforum.net This approach has been successfully used to prepare 2,6-di(furan-3-yl)anthracene-9,10-dione and 2,6-di(pyrimidine-5-yl)anthracene-9,10-dione. sciforum.net Similarly, 2,6-disubstituted anthracenes have been prepared via Suzuki-Miyaura cross-coupling reactions, highlighting the influence of different fluorinated phenyl derivatives on the electrochemical properties of the resulting compounds. researchgate.net The reaction of 2,6-dibromoanthraquinone (B1313628) with arylboronic acids is another example of the utility of Suzuki coupling in this context. ossila.com
The Buchwald-Hartwig amination is another crucial palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. colab.wssnnu.edu.cnlibretexts.org This reaction is particularly useful for synthesizing amino-substituted anthraquinones. colab.wsresearchgate.net For example, the cross-coupling of 1,8-dichloroanthraquinone (B31358) with various aromatic and aliphatic amines has been achieved using a palladium catalyst, with BINAP being an effective ligand for many of these transformations. colab.ws This method provides a direct route to diaminoanthraquinone derivatives, which are important intermediates and target molecules in various fields.
A summary of representative cross-coupling reactions for the synthesis of anthracene derivatives is presented in the table below.
| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |
| 2,6-dihydroxy-9,10-anthraquinone bistriflate | Arylboronic acid | Pd(PPh₃)₄, THF, Na₂CO₃ | 2,6-diaryl-9,10-anthraquinones | sciforum.net |
| 2,6-dibromoanthracene | 2,6-disubstituted anthracenes | researchgate.net | ||
| 1,8-dichloroanthraquinone | Aromatic/aliphatic amines | Pd(dba)₂, BINAP | 1,8-diaminoanthraquinones | colab.ws |
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions represent a fundamental strategy for constructing the tricyclic anthracene core. beilstein-journals.org These methods often involve the formation of one or more rings from a single precursor molecule, driven by various catalysts or reaction conditions.
Acid-catalyzed cyclizations , such as the Friedel-Crafts reaction and Bradsher-type reactions, are traditional and widely used methods for synthesizing anthracene derivatives. beilstein-journals.org For example, the cyclization of 2-arylmethylbenzoic acids using triflic acid, followed by reductive dehydration, has been shown to produce anthracenes in excellent yields. beilstein-journals.org Similarly, zinc iodide has been used to catalyze the intramolecular Friedel-Crafts cyclization of intermediates derived from Diels-Alder reactions, leading to anthraquinone derivatives. frontiersin.org
Palladium-catalyzed intramolecular cyclizations have also emerged as a powerful tool. For instance, a palladium(II)-catalyzed tandem transformation involving diphenyl carboxylic acids and acrylates leads to substituted anthracenes through a sequence of C-H activation, intramolecular C-C bond formation, and decarboxylative aromatization. nih.govbeilstein-journals.org Another example is the palladium-catalyzed intramolecular double-cyclization of (Z,Z)-p-styrylstilbene derivatives to afford dibenz[a,h]anthracenes. frontiersin.org
A novel approach for the synthesis of 2,3,6,7-substituted anthracene derivatives involves a double ring-closing condensation reaction . chemrxiv.org This method utilizes a precursor with protected aldehyde groups that, after deprotection, undergoes an intramolecular double ring-closing condensation to form the anthracene core. chemrxiv.org This strategy has been successfully applied to the synthesis of 2,3,6,7-anthracenetetracarbonitrile. chemrxiv.org
The table below summarizes some key intramolecular cyclization pathways for the synthesis of anthracene derivatives.
| Precursor | Catalyst/Reagent | Reaction Type | Product | Reference |
| 2-arylmethylbenzoic acid | Triflic acid, NaBH₄ | Acid-catalyzed cyclodehydration | Substituted anthracenes | beilstein-journals.org |
| Diphenyl carboxylic acid and acrylate | Pd(II) catalyst | Tandem C-H activation/cyclization | Substituted anthracenes | nih.govbeilstein-journals.org |
| (Z,Z)-p-styrylstilbene derivative | Pd(OAc)₂, K₂CO₃ | Intramolecular double-cyclization | Dibenz[a,h]anthracenes | frontiersin.org |
| Aldehyde-protected precursor | Triflic acid/water | Deprotection/intramolecular condensation | 2,3,6,7-anthracenetetracarbonitrile | chemrxiv.org |
Cobalt-Catalyzed Cyclotrimerization Reactions
Cobalt-catalyzed [2+2+2] cyclotrimerization reactions have proven to be a highly effective and atom-economical method for constructing the anthracene skeleton. nih.govbeilstein-journals.org This approach involves the cycloaddition of three alkyne units to form a benzene ring, which can be part of a larger polycyclic aromatic system.
A notable application of this methodology is the synthesis of 2,3- and 2,3,6,7-halogenated anthracenes. frontiersin.orgbeilstein-journals.orgbeilstein-journals.org This synthesis begins with the cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene, yielding TMS-substituted products. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Subsequent halodesilylation and oxidation/aromatization with DDQ afford the desired di- and tetrahaloanthracenes in good yields. beilstein-journals.orgbeilstein-journals.org This method provides a valuable alternative for accessing these otherwise difficult-to-obtain derivatives. beilstein-journals.org
Another variation involves a three-step procedure to synthesize substituted anthracenes using a cobalt/zinc reagent. beilstein-journals.orgbeilstein-journals.org This process starts with a [2+2+2] cycloaddition of 1,6-diynes with 4-aryl-2-butyn-1-ols. beilstein-journals.orgbeilstein-journals.org The resulting benzylic alcohols are then oxidized to aldehydes, which are subsequently treated with a catalytic amount of a strong acid to yield the final anthracene products. beilstein-journals.orgbeilstein-journals.org
Furthermore, cobalt catalysts, in conjunction with nickel catalysts, have been used in microwave-assisted [2+2+2] cyclotrimerization reactions of diynes with various alkynes or nitriles to produce a range of substituted anthracenes and azaanthracenes. beilstein-journals.orgbeilstein-journals.org The initial cyclotrimerization products are then oxidized with DDQ to afford the aromatic systems. beilstein-journals.org
The table below provides an overview of cobalt-catalyzed cyclotrimerization reactions for anthracene synthesis.
| Reactants | Catalyst System | Key Steps | Product | Reference |
| Bis(propargyl)benzenes, Bis(trimethylsilyl)acetylene | CpCo(CO)₂ | Cyclotrimerization, Halodesilylation, Oxidation | 2,3,6,7-Halogenated anthracenes | frontiersin.orgbeilstein-journals.orgbeilstein-journals.org |
| 1,6-diynes, 4-aryl-2-butyn-1-ols | CoCl₂·6H₂O/Zn | Cycloaddition, Oxidation, Acid-catalyzed cyclization | Substituted anthracenes | beilstein-journals.orgbeilstein-journals.org |
| Diyne, Alkynes/Nitriles | Nickel/Cobalt catalysts | Microwave-assisted cyclotrimerization, Oxidation | Substituted anthracenes/azaanthracenes | beilstein-journals.orgbeilstein-journals.org |
Gold-Catalyzed Transformations
Gold catalysis has emerged as a powerful tool in organic synthesis, and it has been successfully applied to the formation of anthracene derivatives. nih.govbeilstein-journals.org Gold catalysts, particularly AuCl, exhibit high activity in cyclization reactions, even with substrates containing iodoethynyl groups. beilstein-journals.org
One significant application of gold catalysis is the one-pot double cyclization of diiodoethynylterphenyl compounds to synthesize dibenzo[a,h]anthracenes. frontiersin.orgbeilstein-journals.org These reactions are typically carried out using a catalytic amount of AuCl in a solvent like toluene (B28343) at elevated temperatures. frontiersin.org
Another notable example is the cyclization of o-alkynyldiarylmethanes to produce substituted anthracenes. frontiersin.org This transformation can be catalyzed by a gold complex such as (Et₃PAuNTf₂). frontiersin.org The reaction conditions are optimized to achieve efficient cyclization and formation of the anthracene core.
The table below summarizes key gold-catalyzed transformations for the synthesis of anthracene derivatives.
| Starting Material | Catalyst | Reaction Type | Product | Reference |
| Diiodoethynylterphenyl compound | AuCl | One-pot double cyclization | Dibenzo[a,h]anthracene | frontiersin.orgbeilstein-journals.org |
| o-Alkynyldiarylmethane | (Et₃PAuNTf₂) | Cyclization | Substituted anthracene | frontiersin.org |
Other Transition Metal Systems (e.g., Zinc, Indium, Iridium, Ruthenium)
Besides palladium, cobalt, and gold, other transition metals such as zinc, indium, iridium, and ruthenium have also been employed as catalysts in the synthesis of anthracene and its derivatives. researchgate.netnih.gov
Zinc-catalyzed reactions have been utilized for the synthesis of anthraquinone and diaryl-anthracene derivatives. frontiersin.orgnih.gov For instance, zinc iodide can catalyze Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization to yield anthraquinones. frontiersin.orgnih.gov Zinc has also been used as a catalyst for the synthesis of 1,8-diaryl-anthracene derivatives through a reduction and modified Suzuki-Miyaura coupling sequence. nih.gov
Iridium-catalyzed [2+2+2] cycloadditions of 1,2-bis(propiolyl)benzene derivatives with various alkynes provide an efficient route to anthraquinones. mdpi.com The use of an iridium/dppe complex has been shown to be effective for this transformation, yielding a broad range of substituted anthraquinones. mdpi.com
Rhodium-catalyzed reactions have also been developed for anthracene synthesis. nih.gov One such method involves the oxidative coupling of arylboronic acids with internal alkynes in the presence of a copper co-oxidant to produce 1,2,3,4-tetrasubstituted anthracenes. beilstein-journals.org Another rhodium-catalyzed process is the oxidative benzannulation of 1-adamantoyl-1-naphthylamines with internal alkynes, which yields substituted anthracenes. frontiersin.orgnih.gov
The following table provides a summary of these transition metal-catalyzed reactions.
| Metal Catalyst | Starting Materials | Reaction Type | Product | Reference |
| Zinc | 1,3-dienes and aroylpropiolates | Diels-Alder/Friedel-Crafts | Anthraquinones | frontiersin.orgnih.gov |
| Zinc | 1,8-dichloroanthraquinone, arylboronic acids | Reduction/Suzuki-Miyaura | 1,8-diaryl-anthracenes | nih.gov |
| Iridium | 1,2-bis(propiolyl)benzene derivative, alkynes | [2+2+2] Cycloaddition | Anthraquinones | mdpi.com |
| Rhodium | Arylboronic acids, internal alkynes | Oxidative coupling | 1,2,3,4-tetrasubstituted anthracenes | beilstein-journals.org |
| Rhodium | 1-adamantoyl-1-naphthylamines, internal alkynes | Oxidative benzannulation | Substituted anthracenes | frontiersin.orgnih.gov |
Sustainable and Green Chemistry Approaches in this compound Synthesis
Transition metal-catalyzed reactions, in particular, have shown great potential for developing sustainable methodologies. frontiersin.orgnih.gov By enabling highly selective transformations under milder conditions, these catalytic methods often lead to higher atom economy and reduced energy consumption compared to traditional stoichiometric reactions. frontiersin.orgnih.gov For example, the use of water as a solvent in some palladium-catalyzed reactions represents a significant step towards greener synthesis. frontiersin.org
The development of reusable catalysts is another key aspect of green chemistry. nih.gov While not specifically detailed for this compound in the provided context, the general trend in catalysis is towards heterogeneous or magnetically separable catalysts that can be easily recovered and reused, thereby reducing waste and cost. nih.gov
Furthermore, the design of synthetic routes with fewer steps and the use of readily available, non-toxic starting materials are central to green chemistry principles. frontiersin.orgnih.gov The atom-economical nature of reactions like [2+2+2] cycloadditions is a prime example of how modern synthetic strategies align with the goals of sustainability. mdpi.com
Regioselective Functionalization Strategies for this compound Systems
Regioselective functionalization is crucial for controlling the properties of this compound and its derivatives. The ability to introduce substituents at specific positions on the anthracene core allows for the precise tuning of their electronic, optical, and biological properties.
One of the most powerful tools for regioselective functionalization is the use of directing groups in transition metal-catalyzed C-H activation reactions. frontiersin.orgbeilstein-journals.org For example, a carboxyl group can act as a traceless directing group in palladium(II)-catalyzed reactions, enabling the selective alkenylation and subsequent cyclization at specific C-H bonds. frontiersin.orgnih.govbeilstein-journals.org
Halogenation followed by cross-coupling reactions is another widely used strategy for regioselective functionalization. colab.ws The introduction of bromine or iodine atoms at specific positions on the anthraquinone skeleton allows for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce a wide variety of substituents. sciforum.netcolab.wsresearchgate.net For instance, the synthesis of 2,6-diaryl-9,10-anthraquinones starts with the regioselective formation of a bistriflate from 2,6-dihydroxy-9,10-anthraquinone, which then directs the coupling to the 2 and 6 positions. sciforum.net
The synthesis of 2,3,6,7-tetrabromoanthracene, a key precursor for functionalization at the terminal positions, has been achieved through methods like double Bergman cyclization and Vollhardt cyclization. chemrxiv.org These precursors can then be used in subsequent reactions to introduce various functional groups at these specific positions.
The table below highlights some regioselective functionalization strategies.
| Strategy | Key Feature | Example | Product | Reference |
| Directing Group C-H Activation | Carboxyl group as a traceless directing group | Pd(II)-catalyzed tandem transformation of diphenyl carboxylic acids | Substituted anthracenes | frontiersin.orgnih.govbeilstein-journals.org |
| Halogenation/Cross-Coupling | Conversion of hydroxyl to triflate for directed Suzuki coupling | Suzuki coupling of 2,6-dihydroxy-9,10-anthraquinone bistriflate | 2,6-diaryl-9,10-anthraquinones | sciforum.net |
| Precursor Synthesis | Synthesis of specifically halogenated precursors | Double Bergman or Vollhardt cyclization | 2,3,6,7-tetrabromoanthracene | chemrxiv.org |
Advanced Spectroscopic Investigations of Anthracene 2,6 Dione Systems
Ultraviolet-Visible Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic structure of molecules. For 2,6-disubstituted anthracene-9,10-diones, this method reveals how substituents alter the energy levels of the core chromophore.
The UV-Vis absorption spectra of 2,6-disubstituted anthracene-9,10-diones are characterized by distinct absorption bands corresponding to specific electronic transitions. Unsubstituted anthraquinone (B42736) exhibits three main intense bands around 254, 274, and 325 nm. When electron-donating groups like alkoxy or amino groups are introduced at the 2- and 6-positions, a notable bathochromic (red) shift occurs. For instance, 2,6-dialkoxy-9,10-anthraquinones show a shift of the least energetic band from 325 nm to approximately 350 nm. acs.org
In derivatives with electron-rich aromatic substituents, such as 2,6-diaryl-9,10-anthraquinones, a very intense long-wavelength absorption band appears. rsc.org This band is often attributed to an intramolecular charge transfer (CT) transition, where electron density moves from the electron-rich aryl substituents (donor) to the electron-deficient anthraquinone core (acceptor). rsc.org The energy of this CT transition is sensitive to the nature of the substituent, allowing for the tuning of the molecule's HOMO-LUMO gap. Standard spectroscopic techniques for characterizing these compounds include UV-Vis spectroscopy to identify π-π* and CT transitions.
The table below summarizes the maximum absorption wavelengths (λmax) for various 2,6-disubstituted anthracene-9,10-dione derivatives, illustrating the effect of different substituents on the electronic transitions.
Table 1: UV-Vis Absorption Data for Selected 2,6-Disubstituted Anthracene-9,10-dione Derivatives
| Compound | 2,6-Substituents | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |
|---|---|---|---|---|---|
| Anthradan (13) | -N(C6H13)2, -C(O)CH2CH3 | THF | 457 | 12,100 | nih.gov |
| Derivative 12 | -N(C6H13)2, -CN | THF | 450 | 10,300 | nih.gov |
| 2,6-dialkoxy-AQ | -OC6H13 | Dichloromethane | 349 | Not Specified | acs.org |
| 2,6-DAAD | Aza groups (N) | Not Specified | 317 | Not Specified | publish.csiro.auresearchgate.net |
| 2,6-diphenyl-AQ | Phenyl | Dichloromethane | 392 | ~30,000 | rsc.org |
Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectrum—with a change in solvent polarity. This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as donor-acceptor substituted anthraquinones.
The photophysical properties of 2,6-diamino-9,10-anthraquinone (2,6-DAAQ) show unusual deviations in solvents of varying polarities, which is attributed to structural changes. researchgate.net In medium to high polarity solvents, the dye adopts a planar intramolecular charge transfer (ICT) structure, while in lower polarity solvents, it is believed to exist in a nonplanar form. researchgate.net This structural flexibility leads to distinct solvatochromic behavior. researchgate.net
A notable example is "Anthradan," a 2,6-donor-acceptor anthracene (B1667546) derivative that exhibits moderate solvatochromism. nih.gov As the solvent polarity increases, the absorption maximum of Anthradan shifts to longer wavelengths (a positive solvatochromic shift). This indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents.
Table 2: Solvatochromic Shift in the Absorption of Anthradan
| Solvent | Polarity (ET(30) kcal/mol) | λmax (nm) | Reference |
|---|---|---|---|
| Hexane | 31.0 | 439 | nih.gov |
| Toluene (B28343) | 33.9 | 446 | nih.gov |
| THF | 37.4 | 457 | nih.gov |
| Acetonitrile (B52724) | 46.0 | 456 | nih.gov |
| DMSO | 45.1 | 464 | nih.gov |
Photoluminescence Spectroscopy
Photoluminescence spectroscopy provides insight into the de-excitation pathways of electronically excited molecules. This includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state).
The fluorescence of 2,6-disubstituted anthracene-9,10-diones is strongly influenced by the nature of their substituents. Derivatives with donor-acceptor character often exhibit fluorescence originating from an intramolecular charge transfer state. rsc.org For example, 2,6-diaryl-9,10-anthraquinones display long-wavelength emission in the yellow-orange region with quantum yields reaching up to 6.8%. rsc.org
Some 2,6-disubstituted anthraquinone systems have been investigated as emitters exhibiting thermally activated delayed fluorescence (TADF). nih.gov In these molecules, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing from the triplet state back to the singlet state, leading to delayed fluorescence. These TADF emitters typically emit in the orange-red region, with reported emission wavelengths between 557 and 667 nm in toluene. nih.gov
Table 3: Photoluminescence Data for Selected 2,6-Disubstituted Anthracene-9,10-dione Derivatives
| Compound/Class | 2,6-Substituents | Solvent/State | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Anthradan | -N(C6H13)2, -C(O)CH2CH3 | Hexane | 517 | 0.77 | nih.gov |
| Anthradan | -N(C6H13)2, -C(O)CH2CH3 | DMSO | 627 | 0.05 | nih.gov |
| 2,6-di(thien-2-yl)-AQ | 2-Thienyl | Dichloromethane | 572 | 0.068 | rsc.org |
The Jablonski diagram is a schematic used to illustrate the electronic states of a molecule and the transitions between them. mdpi.comossila.comedinst.com It provides a framework for understanding absorption, fluorescence, phosphorescence, internal conversion (IC), and intersystem crossing (ISC). mdpi.comossila.com
For an anthraquinone derivative, the process begins with the absorption of a photon, promoting an electron from the ground state (S₀) to a higher singlet excited state (S₁, S₂, etc.). Following absorption, several relaxation pathways are possible:
Vibrational Relaxation and Internal Conversion (IC): The molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process. mdpi.com
Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. This S₁ → S₀ transition is spin-allowed and typically occurs on a nanosecond timescale. mdpi.com
Intersystem Crossing (ISC): The molecule can undergo a spin-forbidden transition from the singlet state (S₁) to a triplet state (T₁). In anthraquinone systems, the presence of keto groups and heteroatoms can facilitate ISC between n,π* and π,π* states. anu.edu.au
Phosphorescence: From the T₁ state, the molecule can return to the S₀ ground state by emitting a photon. This T₁ → S₀ transition is spin-forbidden, resulting in a much longer lifetime (microseconds to seconds) compared to fluorescence. mdpi.com
In substituted anthraquinones, the relative energies of the n,π* (from the carbonyl oxygens) and π,π* (from the aromatic system) excited states are critical. anu.edu.au Electron-donating substituents can alter the ordering of these states, which in turn influences the efficiency of intersystem crossing and, consequently, the balance between fluorescence and phosphorescence. anu.edu.au
An excimer is an excited-state dimer formed between two identical molecules, one in the excited state and one in the ground state. An exciplex is a similar complex formed between two different molecules. Both are characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. mdpi.com Their formation depends on close proximity and favorable π-π interactions between the molecules in the excited state. nih.gov
While excimer formation is a well-known phenomenon for anthracene itself, its occurrence in substituted anthracene-9,10-dione systems is highly dependent on the specific substituents and their arrangement in aggregates or crystals. mdpi.comroyalsocietypublishing.org In some cases, bulky substituents are intentionally added to the anthraquinone core to reduce intermolecular interactions and prevent the fluorescence quenching that can result from excimer formation. nih.gov
Aggregation-Induced Emission (AIE) and Quenching Phenomena
Anthracene-2,6-dione derivatives, in certain configurations, can exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly fluorescent molecules in solution become highly luminescent upon aggregation. rsc.orgrsc.orgacs.org This behavior is contrary to the more common aggregation-caused quenching (ACQ) where fluorescence intensity decreases in the aggregated state due to the formation of non-radiative excimers or exciplexes. acs.orgmdpi.com
The mechanism behind AIE in anthracene-based systems is often attributed to the restriction of intramolecular rotation (RIR). In dilute solutions, the phenyl rings or other substituents on the anthracene core can rotate freely, providing a non-radiative decay pathway for the excited state. mdpi.com However, in the aggregated state, these intramolecular rotations are hindered, which blocks the non-radiative channels and promotes radiative decay, leading to enhanced fluorescence. rsc.orgmdpi.com
For instance, some 9,10-distyrylanthracene (B86952) derivatives show typical AIE properties, with faint emission in solution but intense fluorescence in their aggregated forms. rsc.org The length and branching of alkoxy chains attached to these derivatives can influence the solid-state fluorescence and aggregation behavior, allowing for the tuning of optical properties. rsc.org
Conversely, aggregation-induced quenching can also be observed in other anthracene derivatives. acs.org The balance between AIE and ACQ is delicate and depends on the specific molecular structure and intermolecular interactions, such as π-π stacking, in the aggregated state. acs.org In some donor-acceptor systems involving anthracene, the emission intensity and peak can shift upon aggregation, indicating a change in the nature of the excited state from a locally excited (LE) state to an aggregate with π–π interactions or from a twisted intramolecular charge transfer (TICT) state to an aggregate form. acs.org
Time-Resolved Spectroscopy
Time-resolved spectroscopy techniques are crucial for understanding the dynamic processes that occur in the excited states of this compound and its derivatives. These methods provide insights into the lifetimes of excited states and the various pathways through which they decay.
Femtosecond Transient Absorption Spectroscopy for Excited-State Dynamics
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for probing the ultrafast dynamics of photoexcited molecules. researchgate.netrsc.orgresearchgate.net This technique allows for the real-time observation of transient species such as excited singlet states, triplet states, and charge-transfer states that are formed immediately after photoexcitation. researchgate.netresearchgate.net
In studies of donor-acceptor molecules based on anthraquinone, such as 2,6-bis(diphenylamino)anthraquinone, fs-TA has revealed complex excited-state dynamics involving intramolecular charge transfer (ICT). researchgate.net Upon photoexcitation, an ICT process can occur, leading to the formation of a charge-separated (CS) state. researchgate.net This is often followed by torsional dynamics, or twisting, between the donor and acceptor moieties, resulting in a twisted charge-separated state. researchgate.net The solvent polarity can significantly influence the rate of these processes, with faster dynamics often observed in more polar solvents. researchgate.net
For some anthracene derivatives, fs-TA experiments have been used to monitor the decay of the excited state and the formation of subsequent states. researchgate.net For example, in a 2,6-di(9H-carbazol-9-yl) pyridine (B92270) molecule, the stimulated emission and excited-state absorption signals were observed to decay while the triplet-triplet absorption signal grew in, confirming intersystem crossing (ISC) within nanoseconds. researchgate.net The ability to track these ultrafast events provides a detailed picture of the excited-state deactivation pathways, which can include internal conversion, intersystem crossing, and charge separation. acs.org
Fluorescence Lifetime Measurements and Decay Pathways
Fluorescence lifetime measurements, often performed using time-correlated single photon counting (TCSPC), provide quantitative data on the decay of the singlet excited state. rsc.orgrsc.orgnih.gov The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is sensitive to the molecule's environment and any competing non-radiative decay pathways. iss.com
For anthracene derivatives, fluorescence lifetimes can vary significantly depending on their substitution pattern. researchgate.net For example, some 9,10-disubstituted anthracenes exhibit natural radiative lifetimes that are considerably shorter than that of unsubstituted anthracene. researchgate.net The fluorescence decay of these compounds is often monitored to understand the efficiency of their emission. rsc.org
The decay pathways of excited anthracene derivatives can be complex and may involve multiple processes occurring on different timescales. These pathways include:
Radiative decay (fluorescence): The emission of a photon to return to the ground state.
Non-radiative decay:
Internal Conversion (IC): A transition between electronic states of the same multiplicity.
Intersystem Crossing (ISC): A transition between electronic states of different multiplicity (e.g., from a singlet to a triplet state). researchgate.net
Intramolecular Charge Transfer (ICT): Followed by relaxation of the ICT state. researchgate.net
Photochemical reactions: Such as cycloadditions, which can be a deactivation pathway for some anthracene compounds. nih.gov
In lanthanide-anthracene complexes, the decay pathways can be even more intricate, involving energy transfer from the anthracene ligand to the metal center, which can compete with fluorescence and photochemical reactions. nih.gov The specific lanthanide ion can regulate whether the complex undergoes photodimerization or exhibits luminescence from the metal ion. nih.gov
The table below presents hypothetical fluorescence lifetime data for a series of this compound derivatives in different solvents to illustrate the impact of the environment on decay dynamics.
| Compound | Solvent | Fluorescence Lifetime (ns) | Quantum Yield (%) |
| This compound | Dichloromethane | 4.1 | 25 |
| This compound | Acetonitrile | 3.5 | 18 |
| This compound | Methanol | 2.8 | 12 |
Vibrational Spectroscopy
Vibrational spectroscopy provides detailed information about the molecular structure and bonding within a compound by probing its vibrational energy levels.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations.
For this compound and its derivatives, the FT-IR spectrum is characterized by several key absorption bands. The most prominent feature is the strong absorption band corresponding to the C=O stretching vibration of the quinone carbonyl groups, which typically appears in the region of 1670-1690 cm⁻¹. asianpubs.orgresearchgate.net Other characteristic bands include those for aromatic C-H stretching (around 3050-3100 cm⁻¹), C=C stretching of the aromatic rings (in the 1450-1650 cm⁻¹ range), and various C-H bending vibrations. asianpubs.orgmdpi.com
In a study of 2,6-diazaanthracene-9,10-dione, a strong IR band was observed at 1686 cm⁻¹, which was assigned to the antisymmetric C=O stretch. researchgate.net The FT-IR spectra of substituted anthraquinone derivatives will show additional bands corresponding to the functional groups present. For example, derivatives with amino groups will show N-H stretching bands, while those with alkyl chains will exhibit aliphatic C-H stretching vibrations. asianpubs.org
The table below summarizes characteristic FT-IR absorption bands for this compound derivatives.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3050 | Medium-Weak |
| Aliphatic C-H Stretch | 2960-2850 | Medium |
| C=O Stretch (Quinone) | 1690-1670 | Strong |
| Aromatic C=C Stretch | 1650-1450 | Medium-Variable |
| C-O Stretch | 1300-1200 | Medium |
Fourier-Transform Raman (FT-Raman) Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is complementary to FT-IR spectroscopy. It involves inelastic scattering of laser light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.
For centrosymmetric molecules like anthracene, certain vibrations may be Raman-active but IR-inactive, and vice versa (the rule of mutual exclusion). In the FT-Raman spectrum of anthracene, prominent bands are observed that correspond to the symmetric stretching and breathing modes of the aromatic rings. researchgate.net For 2,6-diazaanthracene-9,10-dione, the symmetric C=O stretch appears as a strong band in the Raman spectrum at 1676 cm⁻¹. researchgate.net
FT-Raman spectroscopy has also been used to study the photodegradation of anthracene, where the appearance of new bands can indicate the formation of oxidation products like 9,10-anthraquinone. researchgate.net This highlights the utility of the technique in monitoring chemical changes in the anthracene core.
The table below shows typical FT-Raman shifts for this compound systems.
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1400 | Strong |
| Symmetric C=O Stretch | ~1675 | Strong |
| Aromatic C-H In-Plane Bend | 1300-1000 | Medium |
| Aromatic Ring Deformation | <1000 | Medium-Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Coordination Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of anthracene derivatives and for investigating their coordination behavior. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, substitution patterns, and the electronic environment of the nuclei. researchgate.netnih.gov
In the context of this compound and its derivatives, ¹H NMR spectra typically show resonances for the aromatic protons in the downfield region, generally between δ 7.0 and 9.0 ppm. squarespace.comiucr.org The precise chemical shifts and coupling constants (J-values) allow for the assignment of each proton to its specific position on the anthracene core. For instance, in studies of various 2,6-disubstituted anthracene derivatives, the protons on the anthracene skeleton are observed as a series of multiplets and doublets, the patterns of which are dictated by the nature and position of the substituents. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning complex spectra, by revealing proton-proton and proton-carbon correlations, respectively. researchgate.netbas.bg
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. copat.de The carbonyl carbons of the dione (B5365651) moiety are typically observed at the most downfield region of the spectrum (often > 170 ppm), which is characteristic for quinone systems. bas.bg The chemical shifts of the aromatic carbons are sensitive to the electronic effects of substituents, making ¹³C NMR a powerful technique for confirming substitution patterns. mdpi.com For example, in a series of Diels-Alder adducts of anthracene, detailed analysis of ¹H and ¹³C NMR spectra, including HMBC and COSY, enabled the complete assignment of all signals and confirmed the structures of the products. researchgate.net
NMR is also employed to study coordination phenomena. Changes in the chemical shifts of the anthracene framework upon the addition of a metal ion or a host molecule can confirm binding and provide insights into the coordination site. Studies on macrocyclic ligands incorporating chromophoric groups like anthracene have used ¹H NMR to confirm the formation of metal complexes, with significant shifts observed for the protons near the binding site. scirp.org Similarly, the interaction of anthracene derivatives with cyclodextrins or other host molecules can be monitored by the changes in the NMR spectra of both the host and the guest.
Table 1: Representative NMR Data for Anthracene Derivatives This table presents illustrative ¹H and ¹³C NMR chemical shift data for related anthracene compounds to demonstrate typical values. Specific data for this compound may vary.
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |
| 2,6-Dibromoanthracene | ¹H | 8.43 | s | doi.org |
| ¹H | 8.13 | d, J = 9.0 | doi.org | |
| ¹H | 7.85 | dd, J = 9.0, 1.9 | doi.org | |
| 2-Bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | ¹³C (C=O) | 173.56, 157.52 | s | bas.bg |
| ¹³C (spiro-C) | 72.16 | s | bas.bg | |
| 2,6-Diazaanthracene-9,10-dioxime | ¹H | 9.90 | s (NOH) | mdpi.com |
| ¹H | 8.68 | d, J = 5.1 | mdpi.com | |
| ¹³C | 151.1, 150.0, 141.6 | - | mdpi.com | |
| Bridged Boranoanthracene | ¹H (benzylic) | 3.77 - 3.93 | s | acs.org |
| ¹³C (benzylic) | 41.45 - 45.74 | - | acs.org |
Chiroptical Spectroscopy: Circular Dichroism (CD) of Chiral Anthracene Photodimers
The photodimerization of anthracene derivatives can lead to the formation of [4+4] cyclodimers. researchgate.net When unsymmetrically substituted anthracenes, such as those derived from anthracene-2,6-dicarboxylic acid, undergo this reaction, chiral photodimers can be produced. nih.govacs.org Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate these inherently chiral systems. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and absolute configuration of chiral molecules. nih.govacs.org
Combined experimental and theoretical studies on the CD spectra of chiral cyclodimers of 2,6-anthracenedicarboxylic acid have been instrumental in determining their absolute configurations. nih.govacs.orgacs.org The photodimerization can yield different stereoisomers, and chiral HPLC is often used to separate the resulting enantiomeric pairs. nii.ac.jp Each pair of enantiomers exhibits mirror-image CD spectra, which confirms their enantiomeric relationship. nii.ac.jp
The observed Cotton effects in the CD spectra arise from the spatial arrangement of the chromophores within the dimer. By correlating the experimental CD spectra with those calculated using time-dependent density functional theory (TD-DFT) and other high-level theoretical methods, the absolute configuration of a specific enantiomer can be unambiguously assigned. nih.govacs.org For example, research has successfully assigned the absolute configurations of the chiral photodimers of 2,6-anthracenedicarboxylic acid by matching the experimental CD curves with calculated spectra for specific stereoisomers. acs.org This approach allows a direct correlation between the enantiotopic face selectivity of the photocyclodimerization reaction and the absolute configuration of the resulting product. nih.gov The insights gained are crucial for designing chiral templates and scaffolds that can direct the photodimerization towards a specific, desired stereoisomer with high enantioselectivity. rsc.org
Table 2: Key Findings from CD Spectroscopy of Chiral Anthracene Photodimers This table summarizes findings from studies on photodimers of 2,6-anthracenedicarboxylic acid, a close analogue of this compound.
| Finding | Method | Significance | Reference(s) |
| Absolute Configuration Determination | Comparison of experimental CD spectra with TD-DFT calculations. | Unambiguously assigns the stereochemistry (e.g., R/S configuration) of the chiral photodimers. | nih.govacs.orgacs.org |
| Enantiomer Identification | Observation of mirror-image CD spectra for fractions separated by chiral HPLC. | Confirms the isolation of enantiomeric pairs. | nii.ac.jp |
| Correlation of Selectivity and Structure | Linking the sign of the Cotton effects to the specific face (Re/Si) of anthracene attack during dimerization. | Elucidates the mechanism of chiral induction in supramolecular photochirogenesis. | nih.gov |
| Influence of Substituents | Analysis of CD spectra for different anthracene carboxylic acids (e.g., 2-anthracenecarboxylic vs. 2,6-anthracenedicarboxylic acid). | Reveals the role of substituent position and electronic nature on the chiroptical properties. | nih.govacs.org |
Electron Spin Resonance (ESR) Spectroscopy for Radical Anions
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying species with unpaired electrons, such as radical anions. jyu.fi The radical anion of this compound can be generated through chemical or electrochemical reduction. ESR spectroscopy provides critical information about the electronic structure of these radicals, including the distribution of the unpaired electron density over the molecule. nih.gov
An ESR spectrum plots the derivative of microwave absorption against the magnetic field. Key parameters obtained from the spectrum are the g-factor and hyperfine coupling constants (h.f.c.). The g-factor is characteristic of the radical's chemical environment; for organic radicals like the anthracene-dione anion, it is typically close to the free-electron value of ~2.0023. uoc.grutexas.edu
Hyperfine couplings arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H). The resulting splitting pattern in the ESR spectrum reveals the number and type of nuclei interacting with the electron. For the this compound radical anion, the spectrum is expected to show splitting from the protons on the aromatic rings. The magnitude of the hyperfine coupling constant for a given proton is proportional to the unpaired spin density on the carbon atom to which it is attached. nih.gov This allows for the mapping of the spin distribution across the π-system. Studies on related anthraquinone radical anions have used ESR in conjunction with deuterium (B1214612) labeling to assign the hyperfine coupling constants to specific protons. jyu.fi Time-resolved ESR (TR-ESR) has also been used to study the formation and dynamics of anthraquinone radicals generated photochemically. researchgate.net
Table 3: Representative ESR/EPR Data for Anthracene and Anthraquinone Radical Anions This table provides typical g-factor and hyperfine coupling constant values for related radical anions to illustrate the data obtained from ESR spectroscopy.
| Radical Species | g-factor | Hyperfine Coupling Nucleus | Hyperfine Coupling Constant (Gauss) | Reference(s) |
| Anthracene radical anion | 2.0029 | - | - | uoc.grutexas.edu |
| Anthracene radical cation | 2.0028 | - | - | uoc.gr |
| Anthracene triplet state | - | meso protons (C9, C10) | a(H) ≈ 8.7 | researchgate.net |
| - | α protons (C1, C4, C5, C8) | a(H) ≈ 4.6 | researchgate.net | |
| 9,10-Anthraquinone anion radical | ~2.004 | Protons at positions 1,4,5,8 | a(H) = 0.95 | jyu.fi |
| ~2.004 | Protons at positions 2,3,6,7 | a(H) = 0.45 | jyu.fi | |
| 2,6-Dihydroxyanthraquinone (B191064) radical anion (DHAQ³⁻•) | - | Protons at positions 1,5 | a(H) = 2.44 | nih.gov |
| - | Protons at positions 3,7 | a(H) = 0.53 | nih.gov | |
| - | Protons at positions 4,8 | a(H) = 1.06 | nih.gov |
Theoretical and Computational Chemistry of Anthracene 2,6 Dione
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of anthracene-based molecules. e-asct.orgresearchgate.net These computational methods allow for the detailed investigation of molecular orbitals, charge distribution, and reactivity, which are essential for designing novel materials with tailored properties. e-asct.orgresearchgate.net
Density Functional Theory (DFT) Studies of Electronic Structure
DFT calculations are a powerful tool for investigating the electronic structure of organic molecules. e-asct.orgresearchgate.net By using functionals like B3LYP, researchers can accurately model the geometric and electronic properties of anthracene (B1667546) derivatives. e-asct.orgplos.org These studies are fundamental to understanding the behavior of these compounds in electronic devices. e-asct.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. researchgate.netfrontiersin.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, dictates the molecule's chemical reactivity and kinetic stability. researchgate.net For anthracene and its derivatives, the extended π-conjugation results in a relatively low HOMO-LUMO gap, which is advantageous for applications in optoelectronic devices. frontiersin.org
DFT calculations have been employed to determine the HOMO and LUMO energy levels of various anthracene derivatives. For instance, theoretical studies on certain anthracene-based host materials for OLEDs revealed similar HOMO and LUMO levels across different derivatives, suggesting comparable charge injection capabilities. e-asct.org The distribution of HOMO and LUMO can be localized on different parts of the molecule depending on the substituents. For example, in some anthracene-based polymers, the HOMO/LUMO frontier energy distributions are confined to the anthracene moiety. researchgate.net
Below is a table summarizing representative HOMO-LUMO energy data for some anthracene derivatives, as determined by DFT calculations and experimental methods.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| ATFP-Ph | - | - | - | DFT/B3LYP/6-31G(d,p) |
| ATFP-BiPh | - | - | - | DFT/B3LYP/6-31G(d,p) |
| ATFP-Naph | - | - | - | DFT/B3LYP/6-31G(d,p) |
| Benzo[i]pentahelicene-3,6-dione | -5.77 | -3.20 | 2.57 | DFT/B3LYP/6-31G* |
| Anthracenyl Chalcone (AC) 1 | - | - | 2.93 | DFT/B3LYP/6-311++G(d,p) |
| Anthracenyl Chalcone (AC) 2 | - | - | 2.76 | DFT/B3LYP/6-311++G(d,p) |
| TPA-TPD | -5.34 | -2.86 | 2.48 | Cyclic Voltammetry |
Data sourced from various studies on anthracene derivatives. e-asct.orgplos.orgmdpi.comnih.gov "ATFP-Ph", "ATFP-BiPh", and "ATFP-Naph" refer to specific anthracene-based host materials whose absolute HOMO/LUMO values were not provided in the source but were noted to be similar. e-asct.org
Molecular Electrostatic Potential (MEP) analysis is a valuable method for understanding the charge distribution and reactive sites of a molecule. plos.orgnih.gov The MEP map reveals the positive, negative, and neutral electrostatic potential regions, which are crucial for predicting intermolecular interactions and chemical reactivity. plos.org In computational studies of anthracene derivatives, MEP analysis has been used to identify the electron-deficient and electron-rich areas, providing insights into their interaction with other molecules. plos.orgnih.gov For example, in anthracenyl chalcones, MEP analysis helped in identifying the different electrostatic potential regions of the molecules. plos.org
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular charge transfer and hyperconjugative interactions within a molecule. plos.orgresearchgate.netuni-muenchen.de This method provides a localized picture of electron density, which is more aligned with chemical intuition than traditional population analysis methods. joaquinbarroso.com NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic importance through second-order perturbation theory. uni-muenchen.de
For anthracene derivatives, NBO analysis has been employed to confirm intramolecular charge transfers, which are crucial for understanding their electronic properties. researchgate.net For instance, in the case of anthracene adsorbed on a silver surface, NBO analysis confirmed charge transfers from π(C-C) to π(C-C) and π(C-C) to σ(Ag-Ag) orbitals. researchgate.net Similarly, for anthracenyl chalcones, NBO analysis was used to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization. plos.org
The study of spin-crossing events and the mapping of potential energy surfaces (PES) are critical for understanding the photophysical properties of molecules, particularly their ability to undergo intersystem crossing (ISC). acs.orgpsu.edu ISC is a process where a molecule transitions between different spin multiplicity states, for example, from a singlet to a triplet state. acs.org
In the context of organic molecules, ISC is often facilitated by spin-orbit coupling (SOC). acs.orgrsc.org The efficiency of ISC can be influenced by factors such as the energy gap between the involved states and the presence of heavy atoms, although efficient ISC can also occur in heavy-atom-free molecules. acs.orgrsc.org
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are used to map the PES of excited states and identify regions where surfaces of different spin multiplicities cross (conical intersections). psu.edunih.gov These crossings provide pathways for non-radiative decay and intersystem crossing. psu.edu For instance, studies on hydroxyanthraquinones have utilized PES mapping to understand excited-state intramolecular proton transfer (ESIPT) and its effect on excited-state lifetimes. nih.gov In some anthracene derivatives, the intersection of low-lying singlet states with higher-lying triplet states along a specific molecular coordinate can enhance ISC. acs.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. dovepress.com By simulating the motion of atoms and molecules, MD provides insights into the stability, conformational changes, and interactions within a system. dovepress.com In the study of anthracene derivatives, MD simulations have been used to explore the stability of ligand-protein complexes and to understand how these molecules interact with their biological targets. dovepress.com For instance, MD simulations of an anthraquinone-linked derivative showed stability and favorable interactions with key protein residues. dovepress.com
Computational Prediction of Redox Potentials and Electrochemical Behavior
Computational chemistry provides powerful tools for predicting the redox potentials of organic molecules, which is vital for applications in areas like organic redox flow batteries and for understanding electrochemical stability. canterbury.ac.nz DFT calculations are a common method for this purpose. ajol.info
The redox potential can be estimated by calculating the Gibbs free energy change for the reduction or oxidation reaction. This involves computing the electronic energies of the neutral molecule and its corresponding radical ion (anion for reduction, cation for oxidation). canterbury.ac.nz A polarizable continuum model (PCM) is typically used to account for the effects of the solvent. canterbury.ac.nz
For a general one-electron reduction process (M + e⁻ → M⁻), the potential can be related to the electron affinity (EA) of the molecule. High-throughput computational screening studies often use methods like B3LYP/6-31+G(d,p) to predict redox potentials for a wide range of organic molecules. canterbury.ac.nz While absolute accuracy can be challenging, the predicted trends within a class of compounds are often reliable. canterbury.ac.nzosti.gov For Anthracene-2,6-dione, the two electron-withdrawing carbonyl groups are expected to make it relatively easy to reduce, resulting in a less negative (or more positive) reduction potential compared to unsubstituted anthracene. DFT calculations could precisely quantify this potential and predict the stability of the resulting radical anion and dianion.
The following table shows a comparison of computational approaches used for predicting redox potentials.
| Computational Method | Basis Set | Solvation Model | Typical Accuracy |
| B3LYP | 6-31+G(d,p) | PCM | ~0.4 V for one-electron transfers |
| mPWB1K | TZVP | PCM (Bondi) | ~0.10 V for nitro-aromatics |
| B3LYP | 6-31G* | - | Good correlation (R²=0.969) for chalcones |
Source: Data compiled from general studies on redox potential prediction. canterbury.ac.nzajol.info
Modeling of Reaction Mechanisms and Catalysis for this compound Transformations
Computational modeling is essential for elucidating the detailed mechanisms of chemical reactions, including transition states and intermediates. For transformations involving this compound, DFT calculations can provide deep insights into reaction pathways, kinetics, and thermodynamics. researchgate.net
For example, Diels-Alder reactions, a common transformation for the anthracene core, can be modeled to understand their energetics and regioselectivity. researchgate.net The reaction force analysis, a computational tool, can dissect the activation energy into contributions from structural rearrangements and electronic changes. researchgate.net Similarly, the mechanism of oxidation reactions, such as the DBU/O₂-promoted oxidation of dienones to 2,6-dione derivatives, can be investigated. tandfonline.com Such studies might model the formation of peroxide intermediates and subsequent rearrangements. tandfonline.com
In the context of this compound, one could model its synthesis from a precursor like 2,6-dihydroxyanthracene or its participation in subsequent reactions. For instance, modeling the retro-Claisen and Dieckmann condensation reactions, which are involved in the biosynthesis of some anthraquinones, could provide insights into potential biocatalytic routes. rsc.org Computational studies can help identify the roles of specific enzymes or catalysts by modeling their interactions with the substrate and reaction intermediates. rsc.org
Computational Design Principles for Modified this compound Systems
Computational chemistry serves as a powerful tool for the in silico design of new molecules with tailored properties. Starting from the this compound scaffold, computational methods can guide modifications to tune its electronic, optical, and charge transport characteristics.
The design process often involves establishing a structure-property relationship. For instance, by systematically adding different functional groups to the this compound core, one can compute the resulting changes in the HOMO/LUMO energy levels, redox potentials, and absorption spectra. mdpi.com This allows for the screening of a large number of virtual compounds to identify promising candidates for specific applications, such as n-type semiconductors or fluorescent probes. frontiersin.org
For example, computational studies on 2,6-disubstituted anthracenes have shown that fluorination of phenyl substituents can switch the material from p-type to n-type behavior in transistors. researchgate.net A computational approach could predict which specific modifications to the this compound structure would most effectively enhance electron mobility. This could involve adding further electron-withdrawing groups to lower the LUMO energy or altering the side chains to promote more favorable packing arrangements. mdpi.com DFT and TD-DFT (Time-Dependent DFT) calculations are central to predicting these properties. researchgate.net
Key design principles derived from computational studies on related systems include:
Tuning HOMO/LUMO Levels: Introducing electron-donating or electron-withdrawing groups systematically alters frontier molecular orbital energies, which affects redox potentials and optical properties. mdpi.com
Controlling Molecular Packing: The size and nature of substituents can be chosen to favor specific packing motifs (e.g., herringbone vs. π-stacking) to optimize charge transport. rsc.org
Minimizing Reorganization Energy: Modifications that increase the rigidity of the molecular structure can lower the reorganization energy, which is beneficial for achieving high charge mobility. rsc.org
Enhancing Stability: Computational models can assess the thermodynamic stability of designed molecules, guiding the synthesis towards robust materials. frontiersin.org
Electrochemistry and Redox Behavior of Anthracene 2,6 Dione Derivatives
Redox Potentials and Their Modulation through Functionalization
The redox potential of anthracene-2,6-dione derivatives can be precisely tuned by the introduction of various functional groups onto the anthracene (B1667546) core. This tunability is a key factor in tailoring the molecules for specific applications. mdpi.comresearchgate.net
Influence of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating or electron-withdrawing groups significantly alters the redox potentials of this compound. Electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, tend to lower the reduction potential, making the molecule easier to oxidize. electrochemsci.orgfrontiersin.org For instance, the presence of hydroxyl groups can shift the reduction potential to less negative values. electrochemsci.org Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN) groups, increase the reduction potential, making the molecule more susceptible to reduction. acs.org This is because electron-withdrawing groups stabilize the resulting anion formed upon reduction.
Studies on various anthraquinone (B42736) derivatives have demonstrated this principle. For example, the redox potential of anthraquinone-2-sulfonate (AQS) was modified by introducing a hydroxyl group, resulting in a higher redox potential (−0.44 V) compared to the parent AQS (−0.46 V). frontiersin.org In contrast, the introduction of an amino group resulted in a lower redox potential (−0.55 V). frontiersin.org Similarly, in a series of bicyclic quinones, it was observed that substituents on the non-quinone part of the molecule had a more significant effect on the second redox potential than the first. beilstein-journals.orgnih.gov The introduction of two electron-withdrawing nitro groups onto a benzothiadiazole unit fused to an anthraquinone core was shown to enhance electron delocalization and increase the number of electrochemically active sites. acs.org
| Compound/Derivative | Functional Group | Effect on Redox Potential | Reference |
| Anthraquinone-2-sulfonate (AQS) | -SO3H | Baseline | frontiersin.org |
| AQS-1-OH | -OH | Higher (less negative) | frontiersin.org |
| AQS-1-NH2 | -NH2 | Lower (more negative) | frontiersin.org |
| 2,6-disubstituted anthracenes | Fluorinated phenyl groups | Influenced electrochemical properties | researchgate.netnih.gov |
| Bicyclic quinones | Methoxy groups | Negative shift | beilstein-journals.org |
| Anthraquinone-benzothiadiazole polymer | Nitro groups | Increased active sites | acs.org |
pH-Dependent Redox Chemistry of Anthracene-2,6-diones
The redox chemistry of anthracene-2,6-diones, like many quinones, is often coupled to proton transfer, making their electrochemical behavior highly dependent on the pH of the medium. harvard.edupsu.edu In aqueous solutions, the reduction of anthracenediones typically involves the uptake of protons. researchgate.net This proton-coupled electron transfer (PCET) process leads to a shift in the redox potential with varying pH. researchgate.net
Generally, as the pH increases, the reduction potential of anthraquinone derivatives shifts to more negative values, following the Nernst equation. acs.org This relationship is often linear over specific pH ranges, with a slope that can provide information about the number of protons and electrons involved in the redox reaction. harvard.eduacs.org For example, a slope of approximately -59 mV/pH unit is characteristic of a process involving an equal number of protons and electrons. harvard.edu
The Pourbaix diagram, which plots the redox potential against pH, is a useful tool for visualizing the different redox species that are stable at various pH values. harvard.edu For instance, the reduced form of an anthraquinone derivative can exist in different protonated states depending on the pH and the pKa values of the molecule. harvard.edu The apparent acid dissociation constant (pKa) can be determined from the intersection of linear segments in the plot of peak potential versus pH. psu.edu
The nature of the electrode material can also influence the pH-dependent redox behavior. Studies on anthraquinone-modified silicon electrodes showed a different pH dependency compared to metallic electrodes. acs.org
Electrochemical Stability Studies in Aqueous and Non-Aqueous Media
The stability of this compound derivatives under electrochemical conditions is a critical factor for their practical use, particularly in applications like redox flow batteries. mdpi.com Stability is assessed in both aqueous and non-aqueous media through techniques like cyclic voltammetry, which can reveal the reversibility of redox processes and any degradation over multiple cycles. electrochemsci.org
In non-aqueous solutions, such as acetonitrile (B52724) or 1-methyl-2-pyrrolidinone, anthraquinone dyes have been shown to exhibit quasi-reversible behavior for their redox processes. electrochemsci.org The choice of solvent and supporting electrolyte can influence the stability and the observed electrochemical parameters. electrochemsci.org
For aqueous applications, the solubility and stability of both the oxidized and reduced forms of the quinone are crucial. chemrxiv.org Some anthraquinone derivatives exhibit good electrochemical reversibility and high solubility in water across a range of pH values. harvard.edu However, in some cases, the introduction of certain gases like CO2 into a reduced electrolyte solution can lead to the formation of precipitates, indicating a reaction and potential instability. chemrxiv.org The stability of radical anions formed during reduction is also a key consideration.
Electron Transfer Kinetics and Diffusion Coefficient Analysis
The efficiency of electrochemical devices based on this compound derivatives is governed by the kinetics of electron transfer and the rate of mass transport, characterized by the electron transfer rate constant (k_et) and the diffusion coefficient (D), respectively.
The electron transfer rate constant can be influenced by factors such as pH. acs.org For anthraquinone-modified silicon electrodes, the apparent rate constant for electron transfer was found to decrease significantly as the pH decreased from alkaline to acidic conditions. acs.org The kinetics of electron transfer can also be affected by the stability of the radical species formed during the redox process. rsc.org
The diffusion coefficient, which describes the rate at which the electroactive species moves through the electrolyte to the electrode surface, can be estimated using electrochemical methods like cyclic voltammetry. electrochemsci.org Theoretical methods can also be employed to calculate diffusion coefficients. electrochemsci.orgcopernicus.org The viscosity of the solvent can also play a role in the electron transfer kinetics. acs.org
Cyclic Voltammetry and Comprehensive Electrochemical Characterization
Cyclic voltammetry (CV) is a primary technique for characterizing the electrochemical behavior of this compound derivatives. electrochemsci.orgrsc.org A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides a wealth of information, including the peak potentials for oxidation and reduction, which are related to the redox potentials. electrochemsci.org
The separation between the anodic and cathodic peak potentials (ΔEp) in a CV provides insight into the reversibility of the redox process. A quasi-reversible process is often indicated by a larger peak separation. electrochemsci.org Multiple redox processes can be observed as distinct peaks in the voltammogram. electrochemsci.org The scan rate dependence of the peak currents can be used to determine if the process is diffusion-controlled.
In addition to CV, other electrochemical techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are used for more sensitive analysis and to better resolve overlapping peaks. psu.edursc.org These techniques, combined with theoretical calculations, allow for a comprehensive understanding of the structure-property relationships that govern the electrochemical behavior of these compounds. electrochemsci.orgbeilstein-journals.orgnih.gov A three-electrode system, consisting of a working electrode, a reference electrode, and an auxiliary (or counter) electrode, is typically used for these measurements. electrochemsci.orgmdpi.com
Formation and Characterization of Radical Anions of this compound
The formation of radical anions can be achieved through electrochemical or chemical reduction. publish.csiro.au Spectroscopic techniques, such as UV-Vis-NIR and infrared spectroscopy, are used to characterize these radical anions. publish.csiro.aupublish.csiro.au For example, upon reduction of 2,6-diazaanthracene-9,10-dione, new absorption bands appear in the electronic spectrum, and the vibrational spectrum shows a significant shift in the carbonyl stretching frequency. publish.csiro.aupublish.csiro.au
In some cases, stable radical anions can be accumulated in solution, allowing for detailed study. beilstein-journals.org The stability of the radical anion is influenced by the molecular structure and the surrounding medium. The formation of ion pairs or larger aggregates involving the radical anion can also occur, particularly in the presence of alkali metal ions. prisner.de
Advanced Materials Applications of Anthracene 2,6 Dione in Research
Organic Electronic Devices
Anthracene (B1667546) and its derivatives are widely investigated for use in organic electronic devices due to their excellent electronic properties, high stability, and tunable molecular structure. beilstein-journals.orgmdpi.com Research extensively covers their application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). beilstein-journals.orgrsc.org However, specific studies detailing the fabrication and performance of organic electronic devices using Anthracene-2,6-dione as a key component are not found in the scientific literature. The focus of current research is predominantly on anthracene derivatives functionalized at various positions, particularly the 2,6 and 9,10 positions, with groups other than ketones. beilstein-journals.orgrsc.org
Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives are integral to OLED technology, serving as blue light emitters and charge-transporting materials. rsc.orgrsc.org Their rigid, planar structure and high fluorescence quantum yields make them ideal candidates for creating efficient and stable devices. researchgate.net Despite the broad interest in anthracene-based materials for OLEDs, there is no available research specifically investigating the use of this compound within OLED architectures.
Charge Transport Layer Components
Efficient charge transport is crucial for OLED performance, and materials with high charge carrier mobility are essential. Anthracene-based compounds have been developed as both hole-transporting (p-type) and electron-transporting (n-type) materials. researchgate.net The electronic properties of this compound, which contains two electron-withdrawing ketone groups, might suggest potential as an n-type material. However, there are no experimental or theoretical studies in the available literature that evaluate its charge transport properties or its application as a charge transport layer component in OLEDs. Research on related structures, such as anthraquinone (B42736) derivatives, has explored their potential in various electrochemical applications, but not specifically as charge transport layers in OLEDs. rsc.orgresearchgate.net
Organic Field-Effect Transistors (OFETs)
The planar structure and potential for strong intermolecular interactions make anthracene derivatives promising candidates for the active semiconductor layer in OFETs. rsc.orgresearchgate.net A significant body of research focuses on designing anthracene-based molecules with high charge carrier mobility and environmental stability. rsc.org While this is a very active field, no studies have been published on the fabrication or performance of OFETs using this compound as the semiconductor.
Semiconductor Materials with High Charge Carrier Mobility
The search for organic semiconductors with high charge carrier mobility is a primary driver of OFET research. A notable example within the anthracene family is 2,6-diphenylanthracene (DPA), which has demonstrated excellent p-type semiconductor performance with high hole mobility. rsc.orgnih.govrsc.org Theoretical and experimental studies extensively explore how modifying the 2,6-positions of the anthracene core influences molecular packing and, consequently, charge transport. rsc.org There is no corresponding research available for this compound, and its charge carrier mobility has not been reported.
p-Type and n-Type Material Design using Anthracene-2,6-diones
The ability to tune the semiconductor behavior of a molecule between p-type (hole-transporting) and n-type (electron-transporting) is a key aspect of material design for organic electronics. libretexts.org For anthracene derivatives, this is often achieved by substituting the core with electron-donating or electron-withdrawing groups. For instance, functionalizing the 2,6-positions with various fluorinated phenyl groups has been shown to systematically shift the material properties from p-type to n-type. researchgate.netnih.govmdpi.com
The ketone groups in this compound are electron-withdrawing, which theoretically suggests a predisposition towards n-type behavior. However, without experimental data from fabricated devices or theoretical calculations of its frontier molecular orbital (HOMO/LUMO) energy levels, its classification as a p-type or n-type semiconductor remains speculative. The literature lacks any studies that design or characterize this compound for either p-type or n-type applications in OFETs.
Influence of Molecular Packing and Thin Film Morphology
Organic Photovoltaics (OPVs)
Anthracene-based compounds, particularly those with 2,6-linkages, have been investigated for their potential in organic photovoltaic applications. whiterose.ac.uksemanticscholar.org The planar and rigid structure of the anthracene moiety serves as a weak electron donor unit that facilitates good charge transporting properties. whiterose.ac.uk In the design of sensitizers for dye-sensitized solar cells (DSSCs), anthracene has been widely used in various opto-electronic materials. semanticscholar.orgresearchgate.net
Polymers containing 2,6-linked anthracene units have been developed to improve electronic conjugation along the polymer backbone. whiterose.ac.uk This enhanced conjugation, combined with good planarity and high molecular weight, can lead to good charge mobilities. whiterose.ac.uk A series of donor-acceptor conjugated polymers based on 2,6-linked anthracene have been prepared, showing multiple absorption bands and optical band gaps in the range of 1.75–1.85 eV. whiterose.ac.uk The thermal stability of these polymers is also a critical factor for device fabrication, with studies showing that they are stable enough for this purpose. whiterose.ac.uk
Energy Storage Systems
Derivatives of anthracene, particularly anthraquinones, are a significant class of organic molecules being explored for large-scale energy storage, primarily in redox flow batteries (RFBs). springernature.comharvard.edusciopen.com These organic compounds are composed of earth-abundant elements like carbon, hydrogen, and oxygen, making them a potentially low-cost alternative to traditional vanadium-based systems. harvard.eduacs.org The core advantage of using organic molecules lies in their tunability; their chemical structures can be modified through synthesis to optimize key properties such as redox potential, solubility, and stability. harvard.edusciopen.com Anthraquinone derivatives have demonstrated the ability to undergo reversible two-electron transfers, which doubles the volumetric capacity compared to single-electron transfer molecules of the same concentration. harvard.edu
Aqueous Organic Redox Flow Batteries (AORFBs)
Aqueous organic redox flow batteries (AORFBs) represent a promising technology for grid-scale energy storage because they are safe and potentially inexpensive. springernature.comdigitellinc.com Anthraquinone derivatives, which are structurally related to this compound, have received significant attention as some of the most promising active materials for these batteries. digitellinc.comrsc.org The use of aqueous electrolytes enhances the safety profile of the battery system. Researchers are actively developing new organic redox couples to address the cost and energy density limitations of existing vanadium RFB technology. sciopen.com Molecular engineering plays a crucial role in designing organic molecules with improved solubility, desired redox potentials, and long-term chemical and electrochemical stability for AORFB applications. harvard.edusciopen.com
Anolyte and Catholyte Active Materials
In AORFBs, anthracene-based quinones are primarily used as the negative electrolyte, or anolyte. rsc.org For example, 2,6-dihydroxyanthraquinone (B191064) (DHAQ), a derivative of this compound, has been extensively studied as an anolyte material. harvard.edursc.org Another compound, Anthraquinone-2,6-disulfamidic acid, was specifically designed as an anolyte, exhibiting a reversible redox reaction at approximately -0.65 V vs. Ag/AgCl in alkaline conditions. rsc.org
Stability and Capacity Retention Studies
A major challenge for the commercialization of AORFBs is the limited lifetime of the redox-active organic molecules, which can lead to capacity fade over time. springernature.comharvard.edudigitellinc.com For 2,6-dihydroxyanthraquinone (DHAQ), a common anolyte, decomposition has been a significant issue, with one study reporting a fast fade rate of approximately 5% per day in an alkaline flow battery. harvard.edu
Intensive research has focused on understanding and mitigating these degradation pathways. Studies have identified that the decomposition products of 2,6-DHAQ are the redox-inactive 2,6-dihydroxyanthrone or 2,6-dihydroxyanthranol. harvard.edu A hydrogen bond-mediated degradation mechanism has been proposed as a cause for this decomposition. nih.gov To address this, various strategies have been developed. One approach is solvation regulation, where incorporating specific cations like tetramethylammonium (TMA+) into the electrolyte can interfere with the solvation structure of the DHAQ anions, deactivating the side reactions that lead to degradation. rsc.org This strategy has been shown to decrease the capacity fade rate of a DHAQ/K4Fe(CN)6 cell by nearly an order of magnitude, from 5.34% per day to 0.65% per day. rsc.org Another innovative approach is the in-situ electrochemical regeneration of the active material from its decomposed, inactive forms, which could significantly extend the lifetime of the battery. springernature.comdigitellinc.com
The table below summarizes findings from stability studies on AORFBs using this compound derivatives.
| Anolyte | Catholyte | Key Findings | Capacity Fade Rate | Reference |
| 0.1 M 2,6-dihydroxyanthraquinone (DHAQ) | K4Fe(CN)6 | Solvation regulation with 4.5 M TMA+ cations mitigates decomposition. | Decreased from 5.34%/day to 0.65%/day | rsc.org |
| 2,6-dihydroxyanthraquinone (DHAQ) | Not specified | Identified decomposition to redox-inactive 2,6-dihydroxyanthrone/2,6-dihydroxyanthranol. | ~5%/day | harvard.edu |
| Anthraquinone-2,6-disulfamidic acid | Not specified | Showed very low decomposition rates at an elevated temperature of 60 °C. | Not specified | rsc.org |
| 1,5-DHAQ/poly(anthraquinonyl sulfide)/carbon black | [Fe(CN)6]3−/4− | Molecular engineering of a composite anolyte led to high stability. | Stable capacity over 1100 hours of cycling. | nih.gov |
Cell Voltage Optimization
In practical cell configurations, the choice of redox couple is paramount. The pairing of a 1,5-DHAQ-based composite anolyte with a [Fe(CN)6]3−/4− alkaline catholyte resulted in an AORFB with an average cell discharge voltage of approximately 0.89 V at a current density of 20 mA/cm2. nih.gov The development of novel anthraquinone derivatives and other organic molecules continues to be a key strategy for achieving higher cell voltages and, consequently, higher energy densities in AORFBs. researchgate.net
Lithium-Ion Battery Electrode Materials (e.g., Quinone Anodes)
The quinone functional groups within this compound make it a compound of interest for energy storage, particularly as an electrode material in lithium-ion batteries (LIBs). Organic molecules containing quinones are explored as sustainable alternatives to conventional inorganic electrode materials. The electrochemical activity of the ketone groups in the anthracene moiety allows for redox reactions that can store and release lithium ions.
Research into anthracene-based materials for LIBs is an active field. A significant challenge for small organic molecules in batteries is their tendency to dissolve in the liquid electrolyte, which leads to poor cycling stability and capacity loss. To overcome this, studies often focus on derivatives of the basic anthracene structure. For instance, the synthesis of 2,6-dialkoxyanthracenes from the corresponding anthraquinones represents a strategy to modify the core structure, which can influence properties like solubility and electrochemical potential beilstein-journals.org. Similarly, creating larger polymeric structures from anthraquinone units is another approach to reduce solubility and improve the longevity of the electrode.
While the fundamental quinone structure of this compound is promising for anode applications, extensive research has focused on its isomer, 9,10-anthraquinone, and its derivatives. These studies highlight the potential of the broader class of anthracene-based quinones as viable electrode materials, provided that molecular engineering strategies are employed to ensure stability and insolubility within the battery's operating environment.
Photonic and Optoelectronic Applications
The extended π-conjugated system of the anthracene core is responsible for its significant photophysical and photochemical properties, making it a foundational structure for materials used in photonics and optoelectronics beilstein-journals.org. Derivatives of anthracene are investigated for a range of applications, including organic light-emitting diodes (OLEDs) and as components in advanced optical systems beilstein-journals.orgresearchgate.netresearchgate.net. The ability to chemically modify the anthracene skeleton, such as at the 2,6-positions, allows for the fine-tuning of its electronic and optical characteristics to meet the demands of specific applications.
Anthracene derivatives are a prominent class of organic materials investigated for their nonlinear optical (NLO) properties researchgate.netrsc.org. These properties arise from the interaction of the molecule's delocalized π-electrons with intense electromagnetic fields, such as those from lasers. The NLO response can be tailored by extending the π-conjugation length and by attaching electron-donating or electron-withdrawing groups to the anthracene core, which modifies the molecule's charge distribution and polarizability rsc.orgrsc.org. Research has shown that factors like molecular planarity also play a crucial role in enhancing the NLO response researchgate.netrsc.orgnih.gov.
Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with the material to generate a single photon with twice the frequency (and half the wavelength). This effect is only possible in non-centrosymmetric materials. While experimental analyses of some anthracene derivatives have included SHG measurements, specific quantitative data for this compound is not widely reported researchgate.net. However, related studies on halogen-substituted anthracene derivatives have noted the observation of SHG signals in certain polar mesophases, indicating that structural modifications can induce the necessary asymmetry for this NLO property acs.org.
Third Harmonic Generation (THG) is a third-order NLO process where three incident photons are converted into one photon of triple the energy. This phenomenon is related to the third-order nonlinear susceptibility, denoted as χ⁽³⁾. While THG has been noted as a key area of analysis for anthracene derivatives, specific values for this compound are not detailed in the available literature researchgate.netosti.gov. However, studies on related molecular frameworks provide insight into the potential of this class of compounds. For instance, a disubstituted chalcone derivative featuring an anthracene group was evaluated for its NLO properties and found to possess a third-order nonlinear susceptibility (χ⁽³⁾) value of 2.8 x 10⁻⁶ esu analis.com.my. This demonstrates that incorporating the anthracene moiety into a larger π-conjugated system can lead to a significant third-order NLO response.
Two-Photon Absorption (TPA) is a nonlinear absorption process where a molecule simultaneously absorbs two photons. This property is highly dependent on the molecule's structure, with factors like the strength of donor-acceptor groups, conjugation length, and molecular planarity significantly influencing the TPA cross-section (σ₂) korea.ac.kr. Anthracene derivatives, particularly those substituted at the 2,6-positions, have been synthesized and shown to exhibit large TPA cross-sections korea.ac.kr.
Research on various 2,6-disubstituted anthracene derivatives has yielded significant TPA values. For example, a series of 2,6-bis(p-dihexylaminostyryl)anthracene derivatives showed TPA cross-sections in the range of 740–3940 GM (Göppert-Mayer units) korea.ac.kr. In another study, extending the π-bridge in an anthracene derivative (AN-2 compared to AN-1) was shown to increase the TPA coefficient by nearly eightfold at a wavelength of 600 nm researchgate.netrsc.orgnih.govnih.gov. Other novel anthracene derivatives have also been reported with high TPA cross-sections, significantly larger than other classes of organic compounds like carbazoles or fluorenes researching.cn. This strong TPA activity makes these materials promising for applications such as 3D microfabrication and high-density data storage researching.cn.
Table 1: Two-Photon Absorption (TPA) Properties of Selected Anthracene Derivatives
| Compound Class | Derivative Examples | TPA Coefficient (β) | TPA Cross-Section (σ₂) | Wavelength | Reference |
| 2,6-Bis(styryl)anthracenes | 2,6-bis(p-dihexylaminostyryl)anthracene derivatives | Not specified | 740–3940 GM | 780–960 nm | korea.ac.kr |
| Anthracene-based chromophores | AN-1 | 0.182 × 10⁻² cm GW⁻¹ | Not specified | 600 nm | rsc.orgnih.gov |
| Anthracene-based chromophores | AN-2 (extended π-bridge) | 1.42 × 10⁻² cm GW⁻¹ | Not specified | 600 nm | rsc.orgnih.gov |
| Anthracene-vinylpyridine derivatives | FPEA Film | 0.164 cm GW⁻¹ | 3.345 × 10⁻⁴⁸ cm⁴·s/photon | 800 nm | researching.cn |
| Anthracene-vinylpyridine derivatives | TPEA Film | 0.148 cm GW⁻¹ | 3.081 × 10⁻⁴⁸ cm⁴·s/photon | 800 nm | researching.cn |
Materials with strong TPA are excellent candidates for optical limiting, a process that protects sensitive optical sensors from damage by high-intensity laser pulses. At high input intensities, the TPA process becomes significant, leading to a decrease in transmittance. Anthracene derivatives have been identified as potential materials for optical limiters due to their robust NLO absorption researchgate.netrsc.org.
Furthermore, these strong nonlinear optical effects form the basis for all-optical switching, where light is used to control the transmission of another light beam. This is a key technology for future photonic circuits and optical computing. Research has led to the experimental validation of a groundbreaking all-optical switching phenomenon in certain anthracene-based materials, marking a significant advance for their potential applications in photonics researchgate.net.
Nonlinear Optical (NLO) Materials
Structure-Property Relationships for Enhanced NLO Response
The nonlinear optical (NLO) properties of organic materials are fundamentally linked to their molecular structure, particularly in "push-pull" systems where electron-donating and electron-accepting groups are connected by a π-conjugated bridge. nih.govplos.orgacs.org In analogues of this compound, the anthracene core serves as the π-conjugated system, while the dione (B5365651) functionalities act as electron-accepting groups. The NLO response can be systematically enhanced by introducing strong electron-donating groups elsewhere on the anthracene ring, creating a pronounced intramolecular charge transfer (ICT) character. nih.govplos.org
Key structural factors that govern the NLO response include:
Donor-Acceptor Strength: The magnitude of the NLO effect is directly related to the strength of the electron-donating and -accepting moieties. rsc.org
π-Conjugated Bridge: The length and planarity of the conjugated system are crucial. rsc.org The fused-ring structure of anthracene provides a highly polarizable π-bridge. nih.gov Extending the conjugation or ensuring molecular planarity facilitates charge transfer, thereby enhancing NLO properties. nih.govrsc.org Conversely, a large dihedral angle between parts of the molecule can suppress the conjugation effect. nih.gov
Intermolecular Charge Transfer (ICT): A strong interaction between the donor and acceptor through the anthracene chromophore is essential for significant nonlinear absorption. nih.govplos.org
Research on various anthracene derivatives has quantified these relationships. For instance, anthracenyl chalcones, which embody the push-pull architecture, exhibit significant third-order optical nonlinearity, with calculated susceptibility values as high as 1.10 x 10⁻⁴ esu. nih.govplos.org The introduction of different donor groups measurably affects the dipole moments and NLO responses. plos.org Similarly, extending the π-bridge in certain anthracene derivatives has been shown to increase the two-photon absorption coefficient by nearly eightfold. nih.gov These findings underscore a clear design principle: modifying the push-pull character of this compound analogues through strategic substitution is a viable path to optimizing their NLO response. acs.orgnih.gov
Table 1: NLO Properties of Selected Anthracene Derivatives This table is interactive. Click on the headers to sort.
| Compound Class | Key Structural Feature | Measured NLO Property | Value | Potential Application |
|---|---|---|---|---|
| Anthracenyl Chalcones (ACs) | Donor-Acceptor-π Bridge | Third-order susceptibility (χ³) | 1.10 x 10⁻⁴ esu nih.govplos.org | Optical Switching nih.govplos.org |
| AN-1 | Shorter π-bridge | Two-photon absorption (TPA) coeff. | 0.182 × 10⁻² cm GW⁻¹ (at 600 nm) nih.gov | Laser Photonics nih.gov |
| AN-2 | Extended π-bridge | Two-photon absorption (TPA) coeff. | 1.42 × 10⁻² cm GW⁻¹ (at 600 nm) nih.gov | Laser Photonics nih.gov |
Optical Switches and Modulators
Materials with a strong third-order NLO response are prime candidates for applications in all-optical switching and data storage. plos.org The principle behind an optical switch is a material's ability to change its optical properties, such as absorption or refractive index, in response to the intensity of incident light. Anthracene derivatives, particularly those with a pronounced nonlinear absorption, exhibit characteristics suitable for these applications. nih.govplos.org
For example, anthracenyl chalcones display reverse saturation absorption (RSA), an effect where the material's absorption increases with higher light intensity. nih.govplos.org This property is valuable for optical limiting devices, which protect sensitive equipment from high-intensity laser pulses, and for optical switching. nih.gov The mechanism behind RSA in these compounds often involves two-photon absorption (TPA) followed by excited-state absorption (ESA). rsc.org The photodimerization of anthracene derivatives, a reversible photochemical reaction, also presents a mechanism for developing optical switches and photochromic materials. mdpi.comresearchgate.net
Supramolecular Chemistry and Self-Assembly of this compound Analogues
The rigid, planar structure of the anthracene core makes it an excellent building block for supramolecular chemistry and the programmed self-assembly of complex architectures.
Design of Coordination Polymers (1D, 2D, 3D Structures)
Anthracene derivatives functionalized with coordinating ligands, such as pyridyl or imidazolyl groups, can be used to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netrsc.org To apply this to this compound, one could envision chemically modifying the dione groups or substituting other positions on the ring with appropriate ligating moieties.
The final dimensionality and topology of the resulting framework are dictated by several factors:
Metal Ion Coordination Geometry: The choice of the metal ion (e.g., Zn(II), Cd(II), Cu(II), Ni(II)) influences the geometry of the nodes in the network. researchgate.netrsc.org
Ligand Design: The position and flexibility of the coordinating groups on the anthracene linker are critical. For example, 2,6-disubstituted anthracenes can act as linear linkers to propagate chains or sheets. rsc.orgrsc.org
Counterions and Solvents: These components can play a role in templating the final structure and can be incorporated into the framework. researchgate.net
Weak Interactions: Hydrogen bonding and π-π stacking interactions between anthracene units often guide the assembly of lower-dimensional structures (like 1D chains) into higher-dimensional 2D or 3D supramolecular networks. researchgate.netnih.gov
Researchers have successfully synthesized a variety of CPs with 1D chains, 2D layers, and 3D interconnected networks using anthracene-based ligands. researchgate.netrsc.orgmdpi.com
Host-Guest Chemistry for Supramolecular Architectures
The self-assembly of anthracene derivatives can create well-defined porous networks capable of acting as hosts for smaller guest molecules. nih.gov Anthracene derivatives featuring alkoxy side chains have been shown to form highly ordered, two-dimensional patterned surfaces at solid/liquid interfaces. nih.govfigshare.com These patterns contain regular cavities that can co-adsorb solvent molecules. nih.gov
This host-guest functionality was demonstrated by replacing the entrapped solvent molecules with coronene, a guest whose size is complementary to the cavities formed by the self-assembled anthracene host. nih.govfigshare.com The inclusion of guest molecules can also be used to direct the self-assembly process itself; for example, introducing an electron-deficient guest transformed the morphology of one anthracene amphiphile from microtubes to microsheets. rsc.org This demonstrates that this compound analogues could be designed to form specific supramolecular architectures capable of selective molecular recognition and encapsulation.
Photodimerization and Photocycloaddition in Self-Assembled Systems
The photodimerization of anthracene is a classic [4+4] photocycloaddition reaction that occurs between two anthracene molecules upon irradiation with UV light. mdpi.comrsc.org In solution, this reaction can be difficult to control. However, within a self-assembled system, the pre-organization of anthracene moieties in close proximity allows for precise control over the reaction's regio- and stereoselectivity. rsc.orgresearchgate.net
By arranging 2,6-disubstituted anthracenes within metallosupramolecular assemblies, researchers have been able to dictate whether the syn or anti photodimer is formed upon irradiation. rsc.org The orientation of the anthracene units is fixed by the coordination geometry of the metal-ligand complex, which acts as a template. rsc.org This supramolecular templating strategy has even been used to achieve enantioselective [4+4] photodimerization of an anthracene-2,6-dicarboxylic acid. rsc.org This photoreaction can also be used to trigger the disassembly of a supramolecular structure, as the dimerization distorts the planar aromatic units and disrupts the π-π stacking interactions that hold the assembly together. researchgate.net
Chemosensor and Biosensor Development
The inherent fluorescence of the anthracene core makes its derivatives highly suitable for the development of chemosensors and biosensors. beilstein-journals.org The sensing mechanism typically relies on the modulation of the fluorescence output—either enhancement ("turn-on") or quenching ("turn-off")—upon interaction with a target analyte. semanticscholar.org
Anthracene-based sensors have been developed for a wide range of analytes:
Metal Ions: Sensors have been designed for the selective detection of various metal ions, including Hg²⁺, Cu²⁺, Zn²⁺, and Cd²⁺. semanticscholar.orgresearchgate.net The sensor molecule typically contains a chelating unit that binds the target ion, triggering a change in the photophysical properties of the anthracene fluorophore. researchgate.net
Nitroaromatics: Luminescent coordination polymers incorporating anthracene ligands have shown high sensitivity for detecting explosive nitroaromatic compounds. researchgate.netnih.gov The detection mechanism often involves fluorescence quenching due to electron transfer from the electron-rich framework to the electron-deficient nitroaromatic analyte. nih.gov
pH and Other Molecules: Anthracene derivatives have been incorporated into systems that respond to changes in pH or the presence of specific organic molecules. researchgate.netresearchgate.net
The design of these sensors often leverages photophysical processes like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). rsc.org By functionalizing the this compound scaffold with appropriate recognition sites, it is possible to create new sensors that selectively detect a variety of biologically and environmentally important species. mdpi.com
Table 2: Examples of Anthracene-Based Chemosensors This table is interactive. Click on the headers to sort.
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Response |
|---|---|---|---|
| Anthracene-bearing thioacetals | Hg²⁺ | Desulfurization reaction leading to fluorescent aldehyde | Fluorescence "turn-on" semanticscholar.org |
| l-histidine-anthracene conjugate | pH, Zn²⁺, Cd²⁺, Cu²⁺, Hg²⁺ | Metal chelation, protonation/deprotonation | "Off-on-off" switch (pH), enhancement or quenching (ions) researchgate.net |
| Zn(II) Coordination Polymer | Nitroaromatics (TNP) | Electron transfer from CP to analyte | Fluorescence quenching nih.gov |
Fluorescent Chemosensors for Anion and Metal Ion Recognition
The development of fluorescent chemosensors for the selective detection of ions is a significant area of research due to their potential applications in environmental monitoring, biological imaging, and clinical diagnostics. Anthracene derivatives are frequently employed as the fluorophore in these sensors because of their high quantum yield and sensitivity to the local chemical environment.
The general design of an anthracene-based chemosensor involves covalently linking a specific ion-binding unit (receptor) to the anthracene fluorophore. The binding of a target ion to the receptor modulates the photophysical properties of the anthracene unit, leading to a measurable change in fluorescence intensity or wavelength. This change can manifest as fluorescence quenching ("turn-off") or enhancement ("turn-on").
While specific studies on this compound as a chemosensor are limited, research on other 2,6-disubstituted anthracenes provides insight into its potential. For instance, various sensors have been developed by functionalizing the 2 and 6 positions of the anthracene core with receptor moieties for detecting metal ions like chromium(III) and mercury(II). acs.orgnih.gov A common strategy involves attaching Schiff base or thioacetal groups that can selectively coordinate with specific metal ions. acs.orgnih.gov The dione functionality in this compound would act as a strong electron-withdrawing group, which could enhance the sensitivity of the sensor by influencing the photoinduced electron transfer (PET) process upon ion binding.
| Sensor Type | Target Ion | Sensing Mechanism | Reference |
| Schiff Base Probe | Chromium (III) | Hydrolysis of C=N bond upon ion coordination | nih.gov |
| Thioacetal Derivative | Mercury (II) | Hg²⁺-promoted deprotection of thioacetals | acs.org |
| Phenylalaninol Unit | Acetate Anion | Photoinduced Electron Transfer (PET) | conicet.gov.ar |
Principles of Chromofluorogenic Sensor Design
The design of chromofluorogenic sensors based on anthracene derivatives primarily relies on modulating the electronic communication between a receptor unit and the anthracene fluorophore. The key mechanisms governing the sensor's response are Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor is an electron-donating group (like an amine) attached to the fluorophore. In the absence of the target analyte, the fluorescence of anthracene is quenched because, upon excitation, an electron is transferred from the receptor's HOMO to the fluorophore's HOMO. This process prevents the excited electron in the fluorophore's LUMO from returning to the ground state via fluorescence. When the target ion binds to the receptor, the receptor's redox potential is altered, suppressing the PET process and "turning on" the fluorescence. conicet.gov.arresearchgate.net For this compound, the electron-withdrawing nature of the carbonyl groups would likely make it a PET acceptor, and a suitable electron-donating receptor would be required to facilitate this mechanism.
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the fluorophore is functionalized with both an electron-donating and an electron-accepting group. Upon photoexcitation, there is a significant shift in electron density from the donor to the acceptor, creating an excited state with a large dipole moment. The energy of this charge-transfer state, and thus the emission wavelength, is highly sensitive to the polarity of the environment and to ion binding. The binding of an analyte can enhance or inhibit the ICT process, leading to a detectable spectral shift. The dione groups in this compound would serve as potent electron-accepting moieties in an ICT framework.
The table below summarizes the key design principles and their expected effects on anthracene-based sensors.
| Design Principle | Mechanism | Effect of Ion Binding |
| Photoinduced Electron Transfer (PET) | Electron transfer from a linked receptor quenches fluorescence. | Ion binding to the receptor inhibits PET, restoring fluorescence ("turn-on"). |
| Intramolecular Charge Transfer (ICT) | Photoexcitation causes a shift in electron density, creating a charge-transfer excited state. | Ion binding alters the energy of the ICT state, causing a shift in emission wavelength. |
Catalysis and Reaction Mechanism Studies
The redox properties of anthracene and its derivatives, particularly its oxidized forms like diones and quinones, make them suitable for applications in catalysis. Their ability to accept and donate electrons underpins their use in photoredox catalysis and biomimetic oxidation reactions.
Photoredox Catalysis employing this compound Derivatives
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. While ruthenium and iridium complexes have been dominant in this field, there is a growing interest in developing metal-free organic photocatalysts. Anthraquinones, which are structural isomers of anthracene-diones, have shown significant promise in this area. conicet.gov.arcore.ac.ukresearchgate.net
The catalytic cycle of an anthraquinone-based photoredox catalyst typically involves the following steps:
Excitation: The anthraquinone catalyst absorbs visible light, promoting it to an excited state.
Single Electron Transfer (SET): In its excited state, the catalyst can engage in SET. For reductive transformations, the excited catalyst is first reduced by a sacrificial electron donor (e.g., an amine) to form a highly reducing radical anion.
Activation of Substrate: This potent radical anion can then transfer an electron to an organic substrate (e.g., an aryl halide), activating it for subsequent reactions. conicet.gov.arcore.ac.uk
Catalyst Regeneration: The catalyst is returned to its ground state, completing the cycle.
Given the structural and electronic similarities, this compound is expected to exhibit comparable photoredox activity. The presence of two carbonyl groups provides redox-active sites. Research on 1,8-dihydroxyanthraquinone has demonstrated its ability to catalyze C-C bond formation reactions with aryl halides under visible light. conicet.gov.ar This suggests that appropriately substituted this compound derivatives could be developed as efficient and sustainable photoredox catalysts.
Biomimetic Oxidation Reactions
Biomimetic chemistry seeks to replicate the function of biological systems, such as enzymes, using synthetic molecules. The oxidation of aromatic compounds is a fundamental process in both biological systems and industrial chemistry. Enzymes like laccase and cytochrome P-450 are highly efficient at catalyzing these reactions in nature.
Research in this area has explored the biomimetic oxidation of anthracene to produce anthraquinone, a commercially important compound. acs.org Furthermore, mimics of laccase have been studied for their ability to oxidize anthraquinone-based dyes, demonstrating the relevance of this core structure in biomimetic catalysis. mdpi.com These systems often involve metal complexes that mimic the active sites of metalloenzymes and utilize environmentally benign oxidants like molecular oxygen.
While this compound itself is an oxidation product, its derivatives could potentially serve as catalysts in biomimetic systems. The quinone-like structure can facilitate electron transfer processes that are central to oxidation reactions. For example, anthraquinone derivatives have been used as catalysts for the aerobic photooxidative hydroxylation of boronic acids, mimicking the function of monooxygenase enzymes. nih.gov
Polymer Chemistry and Advanced Materials
The incorporation of anthracene units into polymer backbones imparts unique photophysical and electronic properties to the resulting materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and polymer solar cells.
Integration into Anthracene-Containing Copolymers
The properties of anthracene-containing polymers are highly dependent on the way the anthracene unit is linked within the polymer chain. While incorporation through the 9,10-positions can lead to twisted polymer backbones, linking through the 2,6-positions enhances electronic conjugation and improves charge transport properties. rsc.orgrsc.org
The synthesis of these 2,6-linked polymers often starts with monomers derived from 2,6-disubstituted anthracenes. A key precursor for these monomers is 2,6-dibromoanthracene. rsc.orgnih.gov The synthesis of this precursor can involve the reduction of 2,6-dibromoanthracene-9,10-dione (2,6-dibromoanthraquinone). whiterose.ac.uk This highlights the role of anthraquinone structures, and by extension, anthracene-dione structures, as crucial intermediates in the synthesis of high-performance conjugated polymers.
The general synthetic approach involves the polymerization of a 2,6-dihaloanthracene monomer with a suitable comonomer via cross-coupling reactions like Suzuki or Stille coupling. The properties of the resulting copolymer can be tuned by modifying the substituents at the 9 and 10 positions of the anthracene unit and by the choice of the comonomer. For instance, copolymerization with electron-deficient units like benzothiadiazole can narrow the bandgap of the polymer, making it more suitable for photovoltaic applications. rsc.orgwhiterose.ac.uk
The table below outlines representative monomers used in the synthesis of 2,6-anthracene copolymers.
| Anthracene-based Monomer | Comonomer | Polymerization Method | Resulting Polymer Property | Reference |
| 2,6-Dibromoanthracene | 1,4-Phenylenediboronic acid | Suzuki Coupling | Poly(anthracene-2,6-diyl-alt-p-phenylene) | rsc.org |
| 2,6-Dibromo-9,10-disubstituted-anthracene | 4,7-Bis(thiophen-2-yl)benzo[c] conicet.gov.arcore.ac.ukrsc.orgthiadiazole | Direct Arylation Polymerization | Medium bandgap for solar cells | rsc.orgwhiterose.ac.uk |
Based on a thorough review of the available scientific literature, there is currently no specific research data or published studies directly investigating the use of This compound in the advanced materials applications outlined in the user's request. Specifically, no information was found detailing its application in:
Fluorescent Polymer Materials with Tunable Luminescence
While the broader class of anthracene derivatives is utilized in these areas of materials science, the specific properties and reactivity of the this compound isomer in these contexts have not been reported in the accessible literature. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and specific outline provided in the prompt.
To fulfill the request, research would need to be conducted to explore the potential of this compound in these applications. Such research would involve synthesizing the compound and then systematically evaluating its performance in Diels-Alder reactions for self-healing polymers, its compatibility and effectiveness as a monomer or functional group in RAFT polymerization, and its photophysical properties within polymeric matrices to assess its potential as a fluorescent material.
Without such foundational research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings.
Q & A
Basic Research: What are the optimized synthesis routes for Anthracene-2,6-dione derivatives?
Answer:
this compound derivatives can be synthesized via multi-step reactions with careful optimization of solvent systems and catalysts. For example, 2,6-diphenyl anthracene (DPA) was synthesized in three steps using Suzuki-Miyaura cross-coupling reactions, achieving a high yield of ~80% and thin-film mobility exceeding 10 cm² V⁻¹ s⁻¹ . Another method involves oxidation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dry nitrobenzene, followed by column chromatography and recrystallization in dichloromethane at -16°C to isolate the product (58% purity) . Key parameters include inert reaction conditions (argon atmosphere), stoichiometric control of reagents, and post-synthesis purification via recrystallization or chromatography.
Advanced Research: How can spectroscopic contradictions in this compound characterization be resolved?
Answer:
Contradictions in spectral data (e.g., NMR or IR) often arise from impurities, solvent effects, or tautomerism. For instance, Anthracene dione 4 exhibited a melting point of 29°C but sublimed above 350°C, suggesting thermal instability that may affect spectral reproducibility . To resolve discrepancies:
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Employ variable-temperature NMR to detect dynamic structural changes.
- Cross-validate with computational methods (DFT) to predict vibrational modes (IR) or chemical shifts (¹³C NMR).
Refer to studies where IR peaks at 1680 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 8.2–8.5 ppm (aromatic protons) were used to confirm anthraquinone frameworks .
Basic Research: What purification strategies are effective for this compound derivatives?
Answer:
Purification methods depend on solubility and thermal stability:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for polar derivatives. Anthracene dione 22 was isolated via this method, achieving 58% purity .
- Recrystallization : For thermally stable compounds, recrystallize in dichloromethane at low temperatures (-16°C) to remove low-melting-point impurities .
- Sublimation : For high-purity single crystals, gradient sublimation under reduced pressure (10⁻³ Torr) is effective, as demonstrated for DPA .
Advanced Research: How can researchers design experiments to evaluate this compound derivatives as organic semiconductors?
Answer:
Key experimental parameters include:
- Thin-Film Fabrication : Deposit derivatives via thermal evaporation (e.g., 0.1–0.3 Å/s at 10⁻⁶ Torr) onto OTS-treated SiO₂ substrates to enhance crystallinity .
- Mobility Measurement : Use field-effect transistor (FET) configurations with gold electrodes. DPA exhibited hole mobility >10 cm² V⁻¹ s⁻¹ under ambient conditions .
- Morphology Analysis : Characterize film uniformity via AFM or grazing-incidence XRD to correlate crystallinity with device performance.
Basic Research: What safety protocols are critical during this compound synthesis?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and safety goggles. Contaminated gloves must be discarded immediately .
- Ventilation : Use fume hoods to avoid inhalation of nitrobenzene or DDQ vapors, which are toxic .
- Spill Management : Absorb spills with inert materials (vermiculite) and avoid drainage contamination .
Advanced Research: How can this compound derivatives enhance electrochromic materials?
Answer:
Incorporate anthracene units into π-conjugated copolymers to improve redox stability and optical contrast. For example, poly(anthracene-2,6-diyl) blended with p-phenylene units showed enhanced electrochromic switching speeds (<1 s) and 80% transmittance change at 650 nm . Key steps:
- Optimize monomer ratios via Heck or Yamamoto coupling.
- Characterize using cyclic voltammetry (CV) to identify redox potentials.
- Test device durability under repeated cycling (1,000 cycles) in ionic liquid electrolytes.
Advanced Research: What methodologies assess the environmental persistence of this compound derivatives?
Answer:
- Photodegradation Studies : Expose derivatives to UV light (λ = 254 nm) and monitor decay via HPLC-MS. Anthracene derivatives typically exhibit half-lives >100 hours due to aromatic stability .
- Toxicity Screening : Use in vitro assays (e.g., Ames test) to evaluate mutagenicity. Benz[a]anthracene, a structural analog, required EPA-derived toxicity values (RfD) based on carcinogenicity data .
- Adsorption Analysis : Measure binding to soil organic matter using batch experiments and model via Freundlich isotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
